molecular formula C15H15ClF2N4OS B7047161 N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide

N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide

Cat. No.: B7047161
M. Wt: 372.8 g/mol
InChI Key: AIUYZVTXCMOVJC-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a difluoroazepane moiety

Properties

IUPAC Name

N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF2N4OS/c16-11-5-2-1-4-10(11)12-19-13(24-21-12)20-14(23)22-8-3-6-15(17,18)7-9-22/h1-2,4-5H,3,6-9H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUYZVTXCMOVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and the thiadiazole intermediate.

    Formation of the Difluoroazepane Moiety: The difluoroazepane ring is formed by reacting the intermediate with difluoroamine under controlled conditions.

    Final Coupling: The final step involves coupling the difluoroazepane intermediate with the thiadiazole intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]-4,4-difluoroazepane-1-carboxamide: shares structural similarities with other thiadiazole derivatives, such as:

Uniqueness

  • The presence of both the thiadiazole ring and the difluoroazepane moiety in a single molecule makes this compound unique. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.

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